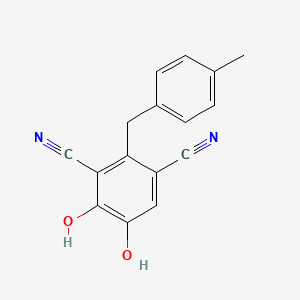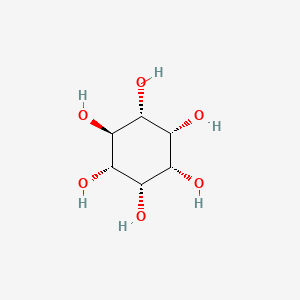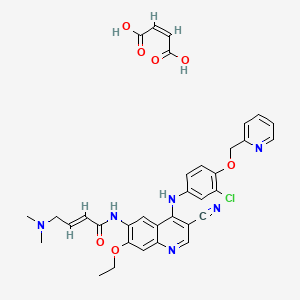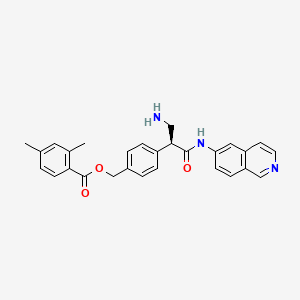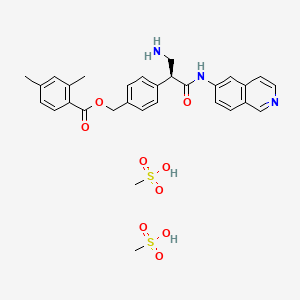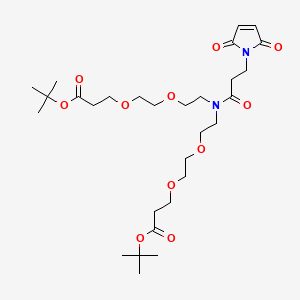
N-Mal-N-bis(PEG2-t-butyl ester)
Übersicht
Beschreibung
N-Mal-N-bis(PEG2-t-butyl ester) is a branched polyethylene glycol (PEG) derivative with a terminal maleimide group and two terminal t-butyl ester groups. The maleimide group reacts with thiol groups to form covalent bonds, enabling the connection of biomolecules with thiol groups. The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .
Wirkmechanismus
Target of Action
The primary target of N-Mal-N-bis(PEG2-t-butyl ester) is the thiol group present in biomolecules . The thiol group plays a crucial role in the biological activity of many proteins and enzymes, and its modification can significantly affect the function of these biomolecules .
Mode of Action
N-Mal-N-bis(PEG2-t-butyl ester) is a branched polyethylene glycol (PEG) derivative with a terminal maleimide group and two terminal t-butyl ester groups . The maleimide group of N-Mal-N-bis(PEG2-t-butyl ester) reacts with a thiol group to form a covalent bond, enabling the connection of the biomolecule with a thiol .
Biochemical Pathways
The biochemical pathways affected by N-Mal-N-bis(PEG2-t-butyl ester) are primarily those involving proteins and enzymes with thiol groups . By forming a covalent bond with these thiol groups, N-Mal-N-bis(PEG2-t-butyl ester) can modify the function of these biomolecules and potentially influence various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of N-Mal-N-bis(PEG2-t-butyl ester) are influenced by its chemical structure. The t-butyl ester groups can be hydrolyzed under mild acidic conditions . This property may affect the absorption, distribution, metabolism, and excretion (ADME) of the compound, and thus its bioavailability .
Result of Action
The result of the action of N-Mal-N-bis(PEG2-t-butyl ester) is the formation of a covalent bond with thiol groups in biomolecules . This bond formation can modify the function of these biomolecules, leading to changes at the molecular and cellular levels .
Action Environment
The action of N-Mal-N-bis(PEG2-t-butyl ester) can be influenced by environmental factors such as pH. The t-butyl ester groups can be hydrolyzed under mild acidic conditions . Therefore, the pH of the environment can affect the stability and efficacy of N-Mal-N-bis(PEG2-t-butyl ester) .
Biochemische Analyse
Biochemical Properties
The maleimide group of N-Mal-N-bis(PEG2-t-butyl ester) will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The t-butyl protected carboxyl groups can be deprotected under mild acidic conditions .
Molecular Mechanism
The molecular mechanism of N-Mal-N-bis(PEG2-t-butyl ester) involves the formation of a covalent bond between its maleimide group and a thiol group on a biomolecule . This allows for the connection of the biomolecule with a thiol, which can influence various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Mal-N-bis(PEG2-t-butyl ester) is synthesized through a series of chemical reactions involving the conjugation of PEG chains with maleimide and t-butyl ester groups. The maleimide group is introduced through a reaction with maleic anhydride, while the t-butyl ester groups are added via esterification reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of N-Mal-N-bis(PEG2-t-butyl ester) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as column chromatography and recrystallization. The final product is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
N-Mal-N-bis(PEG2-t-butyl ester) primarily undergoes substitution reactions due to the presence of the maleimide and t-butyl ester groups. The maleimide group reacts with thiol groups to form stable thioether bonds, while the t-butyl ester groups can be hydrolyzed under acidic conditions to yield carboxylic acids .
Common Reagents and Conditions
Maleimide-thiol reaction: This reaction typically occurs in aqueous or organic solvents at neutral to slightly basic pH (pH 7-8). Common reagents include thiol-containing compounds such as cysteine or glutathione.
Hydrolysis of t-butyl ester: This reaction is carried out under mild acidic conditions (pH 4-5) using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
Major Products
Thioether bonds: Formed from the reaction between the maleimide group and thiol groups.
Carboxylic acids: Formed from the hydrolysis of t-butyl ester groups
Wissenschaftliche Forschungsanwendungen
N-Mal-N-bis(PEG2-t-butyl ester) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, N-Mal-N-bis(PEG2-t-butyl ester) is used as a linker for the conjugation of biomolecules. Its ability to form stable thioether bonds with thiol groups makes it valuable for the synthesis of complex molecules and bioconjugates .
Biology
In biological research, this compound is used for the modification of proteins and peptides. The maleimide-thiol reaction allows for the site-specific labeling of proteins, which is essential for studying protein function and interactions .
Medicine
In medicine, N-Mal-N-bis(PEG2-t-butyl ester) is used in drug delivery systems. The PEG chains enhance the solubility and stability of drugs, while the maleimide group allows for the targeted delivery of drugs to specific cells or tissues .
Industry
In industrial applications, this compound is used in the production of advanced materials and coatings. Its ability to form stable bonds with various substrates makes it valuable for the development of high-performance materials .
Vergleich Mit ähnlichen Verbindungen
N-Mal-N-bis(PEG2-t-butyl ester) is unique due to its combination of maleimide and t-butyl ester groups linked through PEG chains. Similar compounds include:
N-Mal-N-bis(PEG2-methyl ester): Similar structure but with methyl ester groups instead of t-butyl ester groups.
N-Mal-N-bis(PEG2-amine): Contains amine groups instead of ester groups.
N-Mal-N-bis(PEG2-carboxylic acid): Contains carboxylic acid groups instead of ester groups
These compounds share similar reactivity with thiol groups but differ in their functional groups, which can influence their solubility, stability, and reactivity in different applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O11/c1-28(2,3)41-26(35)10-15-37-19-21-39-17-13-30(23(32)9-12-31-24(33)7-8-25(31)34)14-18-40-22-20-38-16-11-27(36)42-29(4,5)6/h7-8H,9-22H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNUCUOOBIVTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCN(CCOCCOCCC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48N2O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


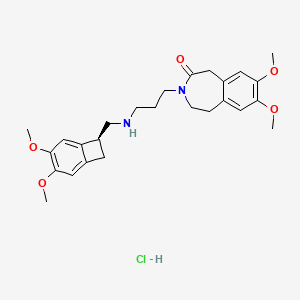


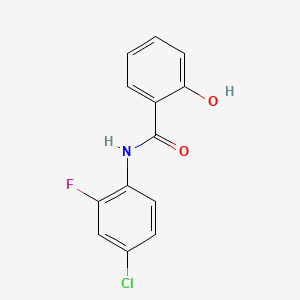

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)

